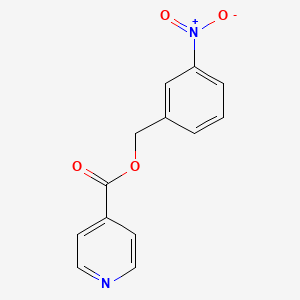
N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention. In recent years, there has been a significant amount of research conducted on Methylphenidate, particularly in the areas of synthesis, mechanism of action, and biochemical and physiological effects.
作用机制
Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to increased levels of these neurotransmitters. This, in turn, leads to improved focus and attention. Methylphenidate has also been shown to increase the release of dopamine and norepinephrine in the brain, which further enhances its therapeutic effects.
Biochemical and Physiological Effects
Methylphenidate has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause insomnia and loss of appetite. It also increases the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria and increased motivation. Methylphenidate has also been shown to increase activity in the prefrontal cortex, which is responsible for executive functions such as decision-making and impulse control.
实验室实验的优点和局限性
Methylphenidate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the neurobiology of N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and other conditions. It is also relatively easy to administer and has a rapid onset of action. However, there are also limitations to its use in lab experiments. For example, it can be difficult to control for individual differences in response to the drug, and it may have different effects in different populations (e.g. children vs. adults).
未来方向
There are several areas of research that could be pursued in the future with regard to Methylphenidate. One area of interest is the potential use of the drug in treating other conditions, such as depression and anxiety. Another area of interest is the development of new formulations of the drug that could improve its efficacy and reduce side effects. Additionally, further research could be conducted on the long-term effects of Methylphenidate use, particularly in children and adolescents. Finally, research could be conducted to better understand the individual differences in response to the drug, which could help to improve its therapeutic use.
合成方法
Methylphenidate is synthesized through a multi-step process that involves the reaction of pyridine with phenylmagnesium bromide, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
Methylphenidate has been extensively studied for its therapeutic effects on N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and narcolepsy. It has been found to improve attention, reduce impulsivity, and increase cognitive performance in individuals with N-(6-methyl-2-pyridinyl)-1-phenylmethanesulfonamide. Additionally, it has been shown to improve wakefulness and reduce daytime sleepiness in individuals with narcolepsy. Methylphenidate has also been studied for its potential use in treating other conditions, such as depression, anxiety, and cognitive impairment.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-6-5-9-13(14-11)15-18(16,17)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXASAEYAGPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-1-phenylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

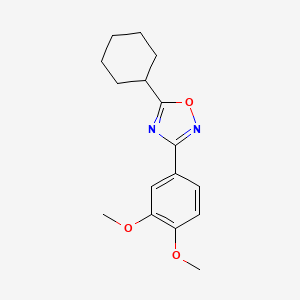

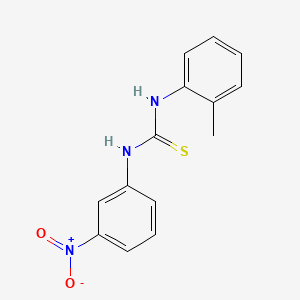
![1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
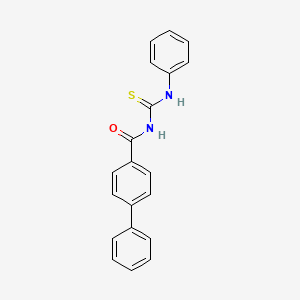
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)
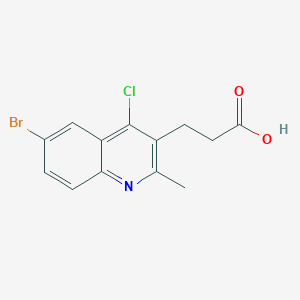
![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)


![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
